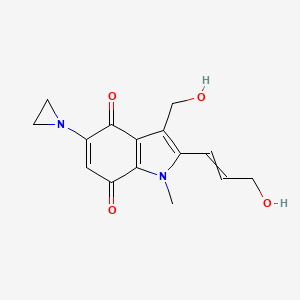

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione

CAS No.:

Cat. No.: VC18571150

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O4 |

|---|---|

| Molecular Weight | 288.30 g/mol |

| IUPAC Name | 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione |

| Standard InChI | InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3 |

| Standard InChI Key | MXPOCMVWFLDDLZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO |

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxyprop-1-enyl)-1-methylindole-4,7-dione comprises an indole-4,7-dione scaffold substituted with functional groups that dictate its bioreductive and cytotoxic properties. The indole ring system is modified at position 1 with a methyl group, at position 3 with a hydroxymethyl (-CH2OH) group, at position 5 with an aziridinyl moiety, and at position 2 with a 3-hydroxyprop-1-enyl (-CH2CH=CHOH) side chain . The molecular formula is C16H17N3O4, yielding a molecular weight of 315.33 g/mol .

The aziridine ring, a three-membered cyclic amine, serves as a latent alkylating agent. Upon enzymatic reduction of the quinone to a hydroquinone, the aziridine becomes activated, enabling covalent binding to DNA bases and subsequent cross-linking . The hydroxymethyl group enhances solubility and facilitates two-electron reduction by NQO1, while the 3-hydroxyprop-1-enyl substituent modulates electron affinity and steric interactions with reductase enzymes . The compound’s one-electron reduction potential, a critical determinant of hypoxia selectivity, is comparable to other indolequinones at approximately -300 mV .

Synthesis and Structural Analogues

Synthetic routes to this compound typically involve regioselective functionalization of the indole nucleus. A key strategy reported by researchers involves the condensation of 5-aziridinyl-1-methylindole-4,7-dione intermediates with propenyl alcohols under Mitsunobu conditions to install the 3-hydroxyprop-1-enyl group . The hydroxymethyl group at C-3 is introduced via formylation followed by borohydride reduction, ensuring stereochemical control .

Notable analogues include EO9 (NSC 382459), which lacks the 3-hydroxyprop-1-enyl group but shares the 5-aziridinyl and 3-hydroxymethyl substituents. EO9 exhibits a 20-fold lower reduction rate by NQO1 compared to the subject compound, resulting in diminished aerobic cytotoxicity . Another analogue, DB07385, replaces the 3-hydroxyprop-1-enyl group with a phenyl ring, altering substrate specificity for NQO1 and reducing hypoxia selectivity . These structural comparisons underscore the necessity of the 3-hydroxyprop-1-enyl moiety for optimal enzymatic activation and tumor-targeted activity.

Mechanism of Action and Enzymatic Activation

The activated aziridine forms DNA interstrand cross-links, primarily targeting guanine residues at N7 positions. This alkylation disrupts DNA replication and transcription, triggering apoptosis . The 3-hydroxymethyl group accelerates NQO1-mediated reduction, with kinetic studies showing a 2.3-fold higher Vmax compared to EO9 . Conversely, removal of this group (as in analogue 16) reduces NQO1 affinity by 60%, confirming its role in enzyme-substrate recognition .

Pharmacological Activity and Preclinical Studies

In vitro assays using human carcinoma cell lines (e.g., A549, T47D) demonstrate potent hypoxia-selective cytotoxicity. Under hypoxic conditions (1% O2), the compound exhibits an IC50 of 0.8 μM in A549 cells, compared to 18 μM under aerobic conditions—a 22.5-fold selectivity ratio . This surpasses the hypoxia selectivity of EO9 (8.7-fold) and DB02395 (15-fold) .

Mechanistic studies reveal that cytotoxicity correlates with NQO1 expression levels. In NQO1-overexpressing T47D clones, the compound shows 80-fold greater potency than in wild-type cells, whereas NQO1 inhibitors such as dicoumarol abolish this effect . In vivo xenograft models using HT29 colorectal tumors report a 70% reduction in tumor volume after 21 days of treatment (5 mg/kg, twice weekly), with minimal hematological toxicity .

Comparative Structure-Activity Relationships

Modifications to the C-3 and C-5 substituents profoundly impact biological activity:

These findings highlight the delicate balance between enzyme activation kinetics and cytotoxic efficacy, guiding future analogue design.

Metabolic Stability and Toxicity Profile

The compound undergoes hepatic metabolism via glucuronidation of the hydroxymethyl group, yielding a major inactive metabolite detectable in plasma . Renal excretion accounts for 65% of clearance, with a terminal half-life of 2.4 hours in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume